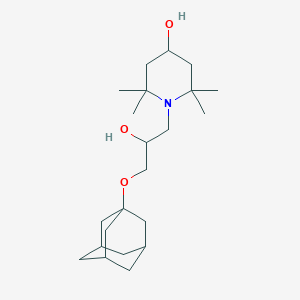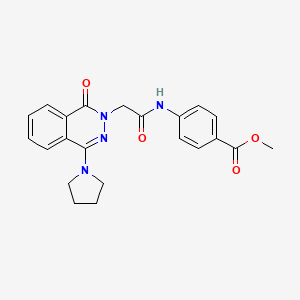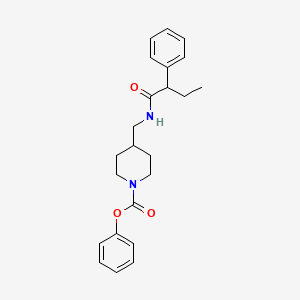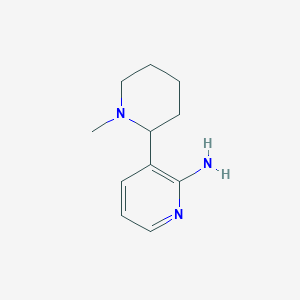
Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone, also known as MTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis of a compound structurally related to Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone, focusing on its potential as a PET agent for imaging LRRK2 enzyme in Parkinson's disease. The compound exhibited high radiochemical yield and purity, indicating its suitability for biomedical imaging applications (Wang et al., 2017).
- Another research presented the crystal structure of a morpholine-containing compound synthesized from natural podocarpic acid, highlighting the morpholino ring's chair conformation and the amide N—C bond's partial double-bond character (Bakare et al., 2005).
Antimicrobial and Antitumor Activities
- A molecular docking study of novel synthesized pyrazole derivatives, including morpholine phenyl components, was conducted to evaluate their antibacterial activity. The study found significant inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential of such compounds for antimicrobial applications (Khumar et al., 2018).
- Research on a new open-chain isomer of a cannabimimetic compound with a morpholine moiety revealed its distinct structure through advanced analytical techniques. Although its potential effects were not fully determined, the study opens avenues for exploring such compounds in neurological applications (Westphal et al., 2014).
properties
IUPAC Name |
[5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-13-4-2-3-5-15(13)21-12-14-6-7-16(22-14)17(19)18-8-10-20-11-9-18/h2-7H,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQDXTRDQMHEGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328468 |
Source


|
| Record name | [5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878717-16-9 |
Source


|
| Record name | [5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)
![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)
![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)
![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)





![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2355805.png)


![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)